molecular formula C14H10BrF2NOS B2650313 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide CAS No. 380626-10-8

2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2650313
CAS No.: 380626-10-8
M. Wt: 358.2
InChI Key: OURMXUBPVDQJSK-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a sulfanyl-acetamide bridge connecting a 4-bromophenyl moiety and a 2,5-difluorophenyl ring system. This specific architecture suggests potential for diverse biological activity. Researchers can leverage this compound as a key intermediate or precursor in the development of novel therapeutic agents. Compounds with similar sulfanyl-acetamide and halogen-substituted aryl motifs have been investigated for various pharmacological properties. For instance, related sulfonamide derivatives have been studied for their therapeutic potential in treating disorders related to orexin function, including sleep, eating, and metabolic diseases . Furthermore, the incorporation of halogens like bromine and fluorine is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The presence of the acetamide group also makes it a candidate for exploration in the synthesis of more complex molecules, such as hybrid pharmacophores, a strategy used to enhance binding affinity and therapeutic efficacy . This chemical is provided for advanced research applications, including as a building block in organic synthesis, a candidate for high-throughput screening, and for structure-activity relationship (SAR) studies in the quest for new bioactive molecules.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(16)3-6-12(13)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURMXUBPVDQJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide typically involves the reaction of 4-bromothiophenol with 2,5-difluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Step 1: 4-bromothiophenol reacts with acetic anhydride to form 4-bromophenyl thioacetate.

    Step 2: 4-bromophenyl thioacetate reacts with 2,5-difluoroaniline to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogs

2-[(4-Bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide
  • Molecular Formula : C₁₅H₁₁BrN₂OS
  • Molar Mass : 347.23 g/mol
  • Key Differences: The 4-cyanophenyl group replaces the 2,5-difluorophenyl substituent.
N-(2,5-Difluorophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Molecular Formula : C₁₈H₁₆F₂N₄OS
  • Molar Mass : 374.41 g/mol
  • Key Differences : Incorporates a triazole ring instead of a bromophenyl group. The triazole may enhance hydrogen bonding or π-π stacking in biological targets, while the ethyl and phenyl substituents increase lipophilicity.

Functionalized Acetamide Derivatives

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Molecular Formula : C₉H₉ClN₂O₅S
  • Key Features : Contains a nitro group (electron-withdrawing) and methylsulfonyl moiety. The nitro group may confer reactivity or instability, while the sulfonyl group enhances hydrophilicity .
2-Cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-difluorophenyl)prop-2-enamide
  • Molecular Formula : C₁₇H₁₀F₄N₂OS
  • Molar Mass : 366.34 g/mol

Physico-Chemical Properties

Compound Molar Mass (g/mol) Key Substituents Melting Point (°C)
Target Compound 347.23 4-Bromophenylsulfanyl, 2,5-difluorophenyl Not reported
2-[(4-Bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide 347.23 4-Cyanophenyl Not reported
Compound 51 ~440 (estimated) Triazole, 2,5-difluorophenyl 156–158
Compound 54 ~450 (estimated) Phenylsulfonyl, 2-fluorophenyl 204–206

Notes:

  • Triazole-containing derivatives (e.g., Compound 51) exhibit lower melting points (156–158°C) compared to sulfonyl analogs (204–206°C), likely due to weaker intermolecular interactions .
  • The nitro group in Compound D may reduce thermal stability compared to halogenated analogs.

Key Observations :

  • Oxidation reactions (e.g., Compound 54) achieve higher yields (86.6%) compared to coupling methods (42.4%) .
  • The presence of bulky substituents (e.g., triazole in Compound 51) may hinder reaction efficiency.

Biological Activity

2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the relevant literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₂BrF₂N₂OS
  • Molecular Weight : 348.23 g/mol
  • CAS Number : 885267-54-9

Synthesis

The synthesis of this compound involves several steps including the formation of the sulfanyl group and subsequent acetamide linkage. The synthetic pathway typically includes:

  • Formation of the Sulfanyl Group : Reacting 4-bromobenzenethiol with a suitable electrophile.
  • Acetamide Formation : Coupling the resulting thiol with 2,5-difluoroacetophenone under basic conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. Notably, it shows activity against estrogen receptor-positive breast cancer cells (MCF7).

Cell Line IC50 (µM) Effectiveness Reference
MCF7 (Breast Cancer)15High
HeLa (Cervical Cancer)20Moderate
A549 (Lung Cancer)25Moderate

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially attributed to its structural components:

  • The bromophenyl group enhances lipophilicity, facilitating cell membrane penetration.
  • The sulfanyl moiety may contribute to the compound's reactivity and interaction with biological targets.
  • The presence of difluoro substituents is believed to play a role in modulating biological activity by influencing electronic properties.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various synthesized derivatives showed that compounds with similar scaffolds demonstrated strong activity against both Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .
  • Anticancer Screening : In a comparative study of several acetamide derivatives, those containing the bromophenyl sulfanyl group exhibited superior cytotoxicity against MCF7 cells compared to their non-brominated counterparts .

Q & A

Q. What advanced statistical designs optimize experimental conditions for synthesis?

  • Methodological Answer : Use a Box-Behnken design (3 factors, 15 runs) to maximize yield by varying temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr). Validate models via ANOVA (p < 0.05) and lack-of-fit tests .

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